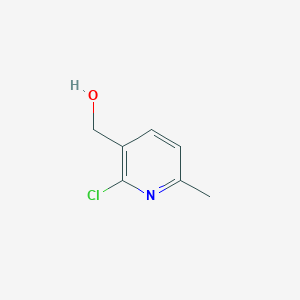

(2-Chloro-6-methylpyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBGLKMRMBRXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625092 | |

| Record name | (2-Chloro-6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689259-06-1 | |

| Record name | (2-Chloro-6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Chloro-6-methylpyridin-3-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its structural motif, a substituted pyridyl methanol, is prevalent in numerous biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes. The content is designed to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of this compound

Substituted pyridines are a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1] The title compound, this compound, serves as a versatile intermediate for introducing the 2-chloro-6-methylpyridin-3-yl)methyl moiety into larger molecules. The presence of the chloro, methyl, and hydroxymethyl groups on the pyridine ring provides multiple points for further functionalization, making it a valuable synthon in the development of novel chemical entities.

This guide will explore the most common and effective synthetic routes to this compound, focusing on the reduction of corresponding aldehydes and carboxylic acids, as well as strategies involving the functionalization of the pyridine ring.

Synthetic Pathways

Pathway 1: Reduction of 2-Chloro-6-methylpyridine-3-carbaldehyde

This is arguably the most direct route to the target molecule, involving the reduction of the aldehyde functional group. The success of this pathway is contingent on the availability of the starting aldehyde, 2-chloro-6-methylpyridine-3-carbaldehyde.

The starting aldehyde can be prepared through various methods, one common approach being the oxidation of the corresponding alcohol, which in this context might seem counterintuitive. However, it can also be synthesized from other precursors. One potential route involves the Vilsmeier-Haack formylation of 2-chloro-6-methylpyridine.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[2] Various reducing agents can be employed for this purpose, with the choice often depending on factors such as chemoselectivity, cost, and ease of workup.

Experimental Protocol: Reduction of 2-Chloro-6-methylpyridine-3-carbaldehyde

-

Materials:

-

2-Chloro-6-methylpyridine-3-carbaldehyde[3]

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 2-chloro-6-methylpyridine-3-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

-

Causality of Experimental Choices:

-

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes in the presence of other potentially reducible functional groups.

-

Methanol is a common protic solvent for borohydride reductions.

-

The reaction is performed at 0 °C initially to control the exothermic reaction.

-

Aqueous ammonium chloride is used to quench the reaction and hydrolyze the borate ester intermediate.

-

Diagram: Workflow for the Reduction of 2-Chloro-6-methylpyridine-3-carbaldehyde

Caption: A stepwise workflow for the synthesis of this compound via aldehyde reduction.

Pathway 2: Reduction of 2-Chloro-6-methylnicotinic Acid and its Esters

Another viable synthetic strategy involves the reduction of the carboxylic acid or its corresponding ester. This pathway is particularly useful if 2-chloro-6-methylnicotinic acid is a readily available starting material.

2-Chloro-6-methylnicotinic acid can be synthesized from 2-hydroxy-6-methylnicotinic acid by treatment with a chlorinating agent like phosphorus oxychloride.[4]

Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinic Acid [4]

-

Materials:

-

2-Hydroxy-6-methylnicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Aqueous ethanol

-

-

Procedure:

-

Heat a mixture of 2-hydroxy-6-methylnicotinic acid (1.0 eq) and phosphorus oxychloride (excess) at 125 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration.

-

Recrystallize the solid from aqueous ethanol to obtain 2-chloro-6-methylnicotinic acid.

-

-

Causality of Experimental Choices:

-

Phosphorus oxychloride is a powerful chlorinating agent used to convert the hydroxyl group of the hydroxypyridine into a chloro group.

-

The reaction is performed at elevated temperature to drive the reaction to completion.

-

Pouring the reaction mixture onto ice quenches the reaction and hydrolyzes the excess phosphorus oxychloride.

-

The direct reduction of a carboxylic acid to an alcohol requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[2] Alternatively, the carboxylic acid can be first converted to its ester, which can then be reduced under milder conditions.

Experimental Protocol: Reduction of Methyl 2-chloro-6-methylnicotinate

-

Materials:

-

Methyl 2-chloro-6-methylnicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Ethyl acetate

-

-

Procedure:

-

To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2-chloro-6-methylnicotinate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

-

Causality of Experimental Choices:

-

Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols.

-

Anhydrous THF is a suitable aprotic solvent for LiAlH₄ reductions.

-

The reaction is performed under an inert atmosphere as LiAlH₄ reacts violently with water and moisture.

-

The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.

-

Sources

An In-Depth Technical Guide to (2-Chloro-6-methylpyridin-3-yl)methanol (CAS Number: 689259-06-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-methylpyridin-3-yl)methanol, a substituted pyridine derivative, is a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive chlorine atom, a nucleophilic hydroxyl group, and a modifiable methyl group on a pyridine scaffold, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and reactivity, with a focus on its practical application in drug discovery and development.

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

Substituted pyridines are ubiquitous motifs in a vast array of biologically active compounds. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile. This compound has emerged as a valuable intermediate due to the orthogonal reactivity of its functional groups, enabling selective chemical transformations at different positions of the molecule.

The 2-chloro substituent serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The 3-methanol group provides a site for oxidation to the corresponding aldehyde, a key precursor for the formation of carbon-carbon and carbon-heteroatom bonds, or for etherification and esterification to introduce further diversity. The 6-methyl group can also be functionalized, for instance, through oxidation, to further elaborate the molecular structure. This combination of functionalities makes this compound a highly sought-after starting material in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the unambiguous characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 689259-06-1 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Physical Form | Solid | [1][2] |

| Boiling Point | 279.8 ± 35.0 °C at 760 mmHg | [2] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the methanol group, the hydroxyl proton, and the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants are influenced by the electronic effects of the chloro, methyl, and hydroxymethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and chlorine atoms, while the methyl and methylene carbons will appear in the aliphatic region of the spectrum.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.[3]

-

C=C and C=N stretching (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ range.

-

C-O stretch: A band in the 1000-1300 cm⁻¹ region.

-

C-Cl stretch: An absorption in the 600-800 cm⁻¹ range.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope. Common fragmentation pathways may include the loss of a hydrogen radical, a hydroxyl radical, a chloromethyl radical, or cleavage of the hydroxymethyl group.[4]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. A common and efficient strategy involves the synthesis of a key intermediate, 2-chloro-6-methylnicotinic acid, followed by its reduction.

Synthesis of 2-Chloro-6-methylnicotinic Acid

One established method for the preparation of 2-chloro-6-methylnicotinic acid involves the chlorination of 2-hydroxy-6-methylnicotinic acid.

Figure 1: Synthesis of 2-chloro-6-methylnicotinic acid.

Experimental Protocol:

-

Combine 2-hydroxy-6-methylnicotinic acid with an excess of phosphorus oxychloride.

-

Heat the reaction mixture at 125°C for approximately 2 hours.[5]

-

After cooling, carefully pour the reaction mixture onto ice.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from aqueous ethanol to yield pure 2-chloro-6-methylnicotinic acid.[5]

Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The use of heat is necessary to drive the reaction to completion. Pouring the reaction mixture onto ice serves to both quench the excess reactive phosphorus oxychloride and to precipitate the product, which has lower solubility in the aqueous acidic medium.

Reduction of 2-Chloro-6-methylnicotinic Acid to this compound

The reduction of the carboxylic acid to the primary alcohol is a key transformation. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), are highly effective and selective for this reduction, often proceeding under mild conditions.[6][7]

Figure 2: Reduction of 2-chloro-6-methylnicotinic acid.

Experimental Protocol:

-

Dissolve 2-chloro-6-methylnicotinic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C.

-

Slowly add a solution of borane-THF complex (typically 1 M in THF) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture back to 0°C and carefully quench the excess borane by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality of Experimental Choices: Borane reagents are preferred for the reduction of carboxylic acids in the presence of other reducible functional groups due to their high selectivity. The reaction is performed in an anhydrous aprotic solvent like THF to prevent the quenching of the borane reagent. The final quench with methanol is to safely neutralize any unreacted borane.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the selective manipulation of its three functional groups.

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters, providing access to a wide range of biaryl and styryl pyridine derivatives.

-

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the chloro-pyridine with primary or secondary amines, leading to the synthesis of substituted aminopyridines.[2]

Figure 3: Key cross-coupling reactions of the 2-chloro position.

Reactions of the 3-Methanol Group

The primary alcohol functionality can be readily transformed into other important functional groups.

-

Oxidation: Oxidation of the alcohol to the corresponding aldehyde, 2-chloro-6-methylnicotinaldehyde, provides a key intermediate for various carbon-carbon bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

-

Etherification: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis or other etherification protocols, allowing for the introduction of a wide range of alkyl or aryl groups.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields the corresponding esters.

Role in the Synthesis of Biologically Active Molecules

This compound and its derivatives are key intermediates in the synthesis of a variety of pharmaceutical candidates. For example, substituted pyridines are core components of many kinase inhibitors, and this building block provides a convenient entry point for the synthesis of such compounds.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in the development of novel therapeutic agents.

References

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

- Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE. Organic Syntheses, 89, 184. doi: 10.15227/orgsyn.089.0184

- Gottis, S. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 670-677.

- Pye, D. R., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]

-

ResearchGate. (2008). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 23). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methyloctane. Retrieved from [Link]

-

AHH Chemical. (n.d.). Pharma API Intermediates. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

NIH. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.

-

MDPI. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

-

YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

Sources

- 1. This compound | 689259-06-1 [sigmaaldrich.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 2460751-21-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-chloro-6-methoxyquinoline-3-methanol | Sigma-Aldrich [sigmaaldrich.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of (2-Chloro-6-methylpyridin-3-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel pyridinylmethanol derivative, (2-Chloro-6-methylpyridin-3-yl)methanol. This compound is of significant interest to researchers and professionals in the field of drug development and medicinal chemistry due to its potential as a versatile building block in the synthesis of complex bioactive molecules. This document outlines the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the unambiguous structural elucidation and purity assessment of this target molecule. By integrating established spectroscopic principles with predicted data, this guide serves as an in-depth resource for scientists engaged in the synthesis and analysis of substituted pyridine intermediates.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The specific substitution pattern of this compound offers a unique combination of reactive handles and steric/electronic properties, making it a valuable synthon for library synthesis and lead optimization campaigns. The chloro substituent at the 2-position provides a site for nucleophilic aromatic substitution or cross-coupling reactions, while the methanol group at the 3-position can be readily oxidized to an aldehyde or derivatized to form ethers and esters. The methyl group at the 6-position influences the molecule's lipophilicity and metabolic stability.

Given its potential utility, a robust and well-documented analytical workflow for the characterization of this compound is paramount. This guide is structured to provide not just the spectroscopic data itself, but also the scientific rationale behind the interpretation, empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. A thorough understanding of its atomic connectivity and electronic distribution is fundamental to predicting and interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound.

Based on this structure, we can anticipate the following key spectroscopic features:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, the methylene protons of the methanol group, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling patterns will be indicative of their electronic environment and spatial relationships.

-

¹³C NMR: Resonances for the seven distinct carbon atoms in the molecule, including the five carbons of the pyridine ring, the methylene carbon, and the methyl carbon. The chemical shifts will be influenced by the electronegativity of the attached atoms (Cl, N, O) and the aromaticity of the ring.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the pyridine ring, and the C-O stretch of the primary alcohol.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns will likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, and cleavage of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale for Experimental Choices: A standard ¹H NMR experiment is conducted in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid overwhelming signals from the solvent protons. Tetramethylsilane (TMS) is commonly used as an internal standard with its signal set to 0.00 ppm. A field strength of 400 MHz or higher is recommended to achieve good signal dispersion.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | H-4 |

| ~7.10 | d | 1H | H-5 |

| ~4.80 | s | 2H | -CH₂OH |

| ~2.60 | s | 3H | -CH₃ |

| ~2.50 (broad) | s | 1H | -OH |

Interpretation and Causality:

-

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The downfield shift of H-4 (~7.65 ppm) is attributed to the deshielding effect of the adjacent electronegative nitrogen atom and the electron-withdrawing chloro group. H-5 (~7.10 ppm) will be upfield relative to H-4.

-

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and would be expected to appear as a singlet (~4.80 ppm) in a simple spectrum.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet (~2.60 ppm).

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is often a broad singlet (~2.50 ppm) due to chemical exchange. This peak can be confirmed by a D₂O exchange experiment, where the -OH proton is replaced by deuterium, causing the signal to disappear.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Choices: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom. The same deuterated solvent and internal standard as in ¹H NMR are used.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-6 | Attached to nitrogen and bearing a methyl group. |

| ~150.0 | C-2 | Attached to both nitrogen and chlorine, leading to a significant downfield shift. |

| ~139.0 | C-4 | Aromatic CH carbon. |

| ~135.0 | C-3 | Aromatic carbon bearing the hydroxymethyl group. |

| ~120.0 | C-5 | Aromatic CH carbon. |

| ~60.0 | -CH₂OH | Aliphatic carbon attached to an oxygen atom. |

| ~24.0 | -CH₃ | Aliphatic methyl carbon. |

Interpretation and Causality:

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of neighboring atoms and the hybridization of the carbon. Carbons attached to heteroatoms (N, Cl, O) are significantly deshielded and appear at higher chemical shifts. The aromatic carbons of the pyridine ring resonate in the typical range of 120-160 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule.[4][5][6] Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Rationale for Experimental Choices: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. The choice of method depends on the physical state of the sample and the desired information.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Broad, Strong | O-H stretch | Alcohol |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2980-2850 | Medium | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| 1600-1550 | Medium-Strong | C=N, C=C stretch | Pyridine ring |

| ~1450 | Medium | C-H bend | Aliphatic |

| 1200-1000 | Strong | C-O stretch | Primary Alcohol |

| ~800 | Strong | C-Cl stretch | Aryl chloride |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad, strong absorption band in the 3400-3200 cm⁻¹ region, which is due to the stretching vibration of the hydroxyl group and is broadened by hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1200-1000 cm⁻¹ range is characteristic of the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8][9] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Rationale for Experimental Choices: Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules. The resulting mass spectrum typically shows a molecular ion peak and numerous fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Predicted Mass Spectrum Data (EI):

| m/z | Relative Abundance | Proposed Fragment Ion |

| 157/159 | High | [M]⁺ (Molecular Ion) |

| 140/142 | Medium | [M - OH]⁺ |

| 126/128 | Medium | [M - CH₂OH]⁺ |

| 91 | High | [C₆H₆N]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear at m/z 157 and 159 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentation Pathways:

-

Loss of a Hydroxyl Radical: Fragmentation may occur via the loss of a hydroxyl radical (•OH) from the molecular ion, resulting in a fragment ion at m/z 140/142.

-

Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group can lead to the loss of a CH₂OH radical, giving a fragment at m/z 126/128.

-

Ring Fragmentation: Further fragmentation of the pyridine ring can lead to various smaller ions. A common fragment for pyridine derivatives is the pyridinium cation at m/z 78 or related structures. For this molecule, a fragment corresponding to the chloromethylpyridine cation at m/z 126/128 is expected.

-

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-chloro-6-methylnicotinaldehyde.

Procedure:

-

To a solution of 2-chloro-6-methylnicotinaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and TMS as the internal standard.

-

IR Spectroscopy: The IR spectrum should be recorded on an FTIR spectrometer. The sample can be analyzed as a neat film on a KBr plate.

-

Mass Spectrometry: The mass spectrum should be obtained using a mass spectrometer with an electron ionization (EI) source.

Data Visualization

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental spectroscopic principles, offer a clear and reliable set of analytical benchmarks for researchers in drug discovery and development. By following the detailed protocols and understanding the rationale behind the data interpretation, scientists can confidently synthesize, purify, and utilize this valuable chemical intermediate in their research endeavors, thereby accelerating the discovery of new therapeutic agents.

References

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical and Analytical Chemistry, 2023. [Link][1]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 2016. [Link][2]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry, 2016. [Link][4]

-

Infrared Spectra: Identifying Functional Groups. Oregon State University, N.D. [Link][5]

-

Functional Groups from Infrared Spectra. YouTube, 2015. [Link][6]

-

What is the role of current mass spectrometry in pharmaceutical analysis? PubMed, 2023. [Link][7]

-

Mass Spectrometry in Pharmaceutical Analysis. ResearchGate, 2015. [Link][8]

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America, N.D. [Link][9]

Sources

- 1. longdom.org [longdom.org]

- 2. ijirset.com [ijirset.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmafocusamerica.com [pharmafocusamerica.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of (2-Chloro-6-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-methylpyridin-3-yl)methanol is a substituted pyridylmethanol derivative of significant interest in medicinal chemistry and drug discovery due to its prevalence as a structural motif in various biologically active compounds. A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutics with enhanced efficacy and selectivity. This technical guide provides a detailed analysis of the molecular structure and conformation of this compound, drawing upon a synthesis of theoretical principles, analogous crystallographic data, and spectroscopic considerations. The intricate interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding, is explored to provide a foundational understanding for researchers in the field.

Introduction: The Significance of Pyridylmethanols in Drug Discovery

Substituted pyridylmethanol scaffolds are integral components of a wide array of pharmaceutical agents, contributing to their binding affinity and pharmacokinetic profiles. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group of the methanol substituent can serve as both a hydrogen bond donor and acceptor. The specific substitution pattern on the pyridine ring, such as the presence of a chloro and a methyl group in the target molecule, profoundly influences its electronic distribution, lipophilicity, and overall three-dimensional shape. Consequently, a granular understanding of the conformational preferences of this compound is a critical prerequisite for rational drug design.

This guide will delve into the key structural features of this molecule, beginning with its fundamental chemical and physical properties. We will then explore its likely solid-state conformation by drawing parallels with a closely related crystallographically characterized compound. The guide will further address the solution-state dynamics and the analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, that are pivotal for its characterization. Finally, a detailed experimental protocol for its synthesis and purification is provided to equip researchers with the practical knowledge required for its utilization in their studies.

Physicochemical Properties and Handling

A foundational understanding of a molecule's properties is essential for its effective use in a research setting.

| Property | Value | Source |

| CAS Number | 689259-06-1 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

| Purity (Typical) | ≥98% | [1] |

Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Molecular Structure and Solid-State Conformation: Insights from X-ray Crystallography of an Analogous System

While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[3], valuable insights into its solid-state conformation can be gleaned from the crystallographic data of the closely related compound, (2-Chloro-6-methylquinolin-3-yl)methanol[4]. The quinoline analog shares the same substitution pattern on the pyridine ring, providing a strong basis for comparative analysis.

Key Structural Features of (2-Chloro-6-methylquinolin-3-yl)methanol:

-

Near-Planarity: The quinoline ring system is nearly planar, which is a common feature of aromatic systems[4]. It is highly probable that the pyridine ring in this compound also adopts a planar conformation.

-

Intermolecular Interactions: The crystal packing of the quinoline analog is stabilized by a network of intermolecular interactions, including:

-

O-H···O Hydrogen Bonds: These interactions link adjacent molecules, forming chains within the crystal lattice[4]. A similar hydrogen bonding motif is anticipated for this compound, playing a crucial role in its solid-state assembly.

-

C-H···π Interactions: Weak interactions between hydrogen atoms and the aromatic π-system contribute to the overall stability of the crystal structure[4].

-

π-π Stacking: The aromatic rings of adjacent molecules stack on top of each other, further enhancing crystal stability[4].

-

Predicted Conformation of this compound:

Based on the analysis of its quinoline analog, the solid-state conformation of this compound is likely to be influenced by the following factors:

-

Torsional Angle: The rotation around the C3-C(methanol) bond will determine the orientation of the hydroxymethyl group relative to the pyridine ring. This conformation will be a delicate balance between minimizing steric hindrance with the adjacent chloro and methyl groups and maximizing favorable intramolecular and intermolecular interactions.

-

Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine ring (O-H···N) or the chlorine atom (O-H···Cl) could significantly influence the preferred conformation. The formation of such a bond would lead to a more planar and rigid structure. The likelihood of this interaction depends on the geometric constraints and the relative basicity of the potential acceptor atoms. Studies on other amino-alcohols have shown that intramolecular hydrogen bonds can be a significant stabilizing factor[5][6].

Caption: Factors influencing the conformation of this compound.

Solution-State Conformation and Spectroscopic Characterization

The conformation of this compound in solution can differ significantly from its solid-state structure due to the influence of solvent molecules and increased rotational freedom. NMR spectroscopy is the most powerful technique for elucidating the solution-state structure and dynamics of organic molecules.

Expected ¹H and ¹³C NMR Spectral Features:

¹H NMR:

-

Aromatic Protons: Two distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing chloro group and the electron-donating methyl and hydroxymethyl groups.

-

Methylene Protons (-CH₂OH): A singlet or a multiplet (if coupled to the hydroxyl proton) in the range of 4.5-5.0 ppm. The chemical shift will be sensitive to the electronic environment and hydrogen bonding.

-

Methyl Protons (-CH₃): A sharp singlet in the upfield region (around 2.5 ppm).

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen exchange.

¹³C NMR:

-

Aromatic Carbons: Five distinct signals in the aromatic region (typically 110-160 ppm). The carbons attached to the nitrogen, chlorine, and the hydroxymethyl group will have characteristic chemical shifts.

-

Methylene Carbon (-CH₂OH): A signal in the range of 60-70 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region (around 20 ppm).

The precise chemical shifts can be influenced by the solvent. A comprehensive list of chemical shifts for common laboratory solvents can be found in the work of Gottlieb, Kotlyar, and Nudelman[7][8].

Conformational Analysis using NMR:

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, offering direct evidence for the preferred solution-state conformation. For instance, an NOE between a proton on the hydroxymethyl group and a proton on the pyridine ring would indicate a specific spatial arrangement.

Synthesis and Purification: A Practical Protocol

The synthesis of this compound can be achieved through the reduction of the corresponding aldehyde or carboxylic acid. A general and reliable method involves the reduction of 2-chloro-6-methylnicotinic acid.

Experimental Protocol:

Reaction Scheme:

2-Chloro-6-methylnicotinic acid → this compound

Reagents and Materials:

-

2-Chloro-6-methylnicotinic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methylnicotinic acid (1.0 equivalent) in anhydrous THF.

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add the borane-tetrahydrofuran complex solution (approximately 2.0-3.0 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a 1 M aqueous HCl solution at 0°C. Stir the mixture for 30 minutes.

-

Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The purity and identity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While a definitive crystal structure is yet to be reported, a robust model of its solid-state conformation can be inferred from analogous systems, highlighting the importance of intermolecular hydrogen bonding and π-π stacking interactions. The predicted NMR spectral features provide a basis for its unambiguous characterization in solution.

Future research efforts should be directed towards obtaining a single crystal X-ray structure of the title compound to definitively elucidate its solid-state conformation and packing. Furthermore, detailed computational studies employing density functional theory (DFT) would provide valuable insights into the relative energies of different conformers and the strength of potential intramolecular hydrogen bonds. Advanced 2D NMR experiments on the purified compound will be instrumental in confirming its solution-state structure and providing a more nuanced understanding of its conformational dynamics. This foundational knowledge will undoubtedly accelerate the rational design of novel and more effective pharmaceuticals based on this important molecular scaffold.

References

-

Royal Society of Chemistry. (2016). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubMed Central. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Retrieved from [Link]

-

Rowan Scientific. (2024, August 6). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Retrieved from [Link]

-

Konkolewicz, D. (2020, September 17). Using your Molecular Models for Conformational Analysis [Video]. YouTube. [Link]

-

PubChem. (n.d.). (6-chloro-2-methylpyridin-3-yl)methanol. Retrieved from [Link]

-

CORE. (n.d.). Intramolecular H‚‚‚H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxy. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 12). 8.2: Conformational Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, April 5). 2.5.1: Conformational analysis. Retrieved from [Link]

-

MDPI. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Retrieved from [Link]

-

PubMed. (n.d.). Conformational Analysis and Molecular Properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

PubMed Central. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. Retrieved from [Link]

-

PubMed Central. (2019, August 7). Introduction to “Intramolecular Hydrogen Bonding 2018”. Retrieved from [Link]

-

PubChem. (2025, November 15). Chloro-(6-methyl-2-pyridinyl)methanol. Retrieved from [Link]

-

MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. Retrieved from [Link]

Sources

- 1. This compound | 689259-06-1 [sigmaaldrich.com]

- 2. 689259-06-1|this compound|BLD Pharm [bldpharm.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Solubility of (2-Chloro-6-methylpyridin-3-yl)methanol in Organic Solvents for Pharmaceutical Development

Introduction

(2-Chloro-6-methylpyridin-3-yl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and ensuring the quality and stability of the final product. This technical guide provides a comprehensive overview of the principles and practical methodologies for determining and predicting the solubility of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and explore predictive models that can accelerate process development.

Theoretical Framework: Understanding the "Why" of Solubility

The solubility of a solid compound like this compound in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle governing this phenomenon is the Gibbs free energy of mixing, which must be negative for dissolution to occur spontaneously.

Physicochemical Properties of this compound

To predict and understand its solubility behavior, a preliminary analysis of the molecular structure of this compound is crucial.

-

Structure: The molecule possesses a substituted pyridine ring, a polar chloromethyl group, and a hydroxyl group.

-

Polarity: The presence of nitrogen, chlorine, and oxygen atoms introduces significant polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

-

Expected Solubility: Based on the "like dissolves like" principle, this compound is expected to exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents is anticipated to be limited.

Solvent Properties and their Impact

The choice of solvent is a critical factor influencing solubility. Key solvent properties to consider include:

-

Polarity: Solvents can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene). A solvent miscibility table can provide initial guidance on the compatibility of different solvents.[1]

-

Hydrogen Bonding Capability: Solvents that can engage in hydrogen bonding with the hydroxyl and pyridine functionalities of this compound are likely to be effective at solvating the molecule.

-

Dielectric Constant: This property reflects the solvent's ability to separate ions and is a good indicator of its polarity.[1]

Experimental Determination of Solubility: A Practical Guide

Accurate experimental determination of solubility remains the gold standard. The following section outlines a robust, self-validating protocol for measuring the solubility of this compound.

Materials and Equipment

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Caption: Generalized Workflow for QSPR/ML Solubility Prediction.

For this compound, relevant descriptors would include those related to its size, shape, polarity, and hydrogen bonding capacity. While developing a bespoke model for this specific compound would require a substantial dataset, existing pre-trained models can offer initial solubility estimates.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding, determining, and predicting the solubility of this compound in organic solvents. A systematic approach, combining theoretical understanding with rigorous experimental work and leveraging predictive models, will enable researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wide range of solvents at various temperatures. This data would not only be invaluable for process development but could also serve as a training set for developing a highly accurate, compound-specific predictive model.

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ChemRxiv. [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]

-

Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. MDPI. [Link]

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]

-

Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

-

2-Chloro-3-methylpyridine. PubChem. [Link]

-

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. PubChem. [Link]

Sources

(2-Chloro-6-methylpyridin-3-yl)methanol: A Scaffolding for Novel Therapeutic Agent Discovery

A Technical Guide to Unlocking Potential Biological Activity

Abstract

(2-Chloro-6-methylpyridin-3-yl)methanol represents a synthetically accessible pyridinyl scaffold with untapped potential in medicinal chemistry. While direct biological activity data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs—a chlorinated pyridine ring and a hydroxymethyl group—are prevalent in a wide array of biologically active compounds. This guide delineates a strategic, multi-pronged approach to systematically investigate the potential therapeutic relevance of this compound. We will explore its characterization, propose high-probability biological targets based on structure-activity relationships of analogous compounds, and provide detailed, actionable protocols for a comprehensive screening cascade. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in the pursuit of innovative therapeutics.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal framework for designing molecules that interact with biological targets with high affinity and specificity.[4] The strategic placement of substituents, such as halogens and methyl groups, can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.[5]

This compound incorporates several key features that suggest its potential as a valuable building block or a lead compound:

-

2-Chloropyridine Moiety: The chloro-substituent can act as a handle for further chemical modification or contribute to binding interactions through halogen bonding. It also influences the electronic nature of the pyridine ring.

-

Methyl Group: The methyl group can enhance binding to hydrophobic pockets within a target protein and can improve metabolic stability.

-

Methanol Group: The primary alcohol provides a reactive site for derivatization, allowing for the creation of libraries of related compounds (e.g., esters, ethers) to explore structure-activity relationships (SAR).[4] This group can also participate in crucial hydrogen bonding with target residues.

Given the prevalence of substituted pyridines in oncology and infectious disease research, this guide will focus on outlining a research plan to investigate the potential of this compound in these therapeutic areas.

Physicochemical Characterization and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. While specific experimental data for this compound is sparse, we can infer its likely characteristics and outline a synthetic approach.

Predicted Physicochemical Properties

The following table summarizes the predicted properties for this compound, which are crucial for assessing its drug-like potential.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₈ClNO | Defines the elemental composition and molecular weight. |

| Molecular Weight | 157.60 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | Suggests good cell membrane permeability. |

| logP | 1.54 | Indicates a balance between aqueous solubility and lipid permeability. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |

| Rotatable Bonds | 1 | Low conformational flexibility can lead to higher binding affinity. |

Data for a structurally similar compound, (6-Chloro-3-methylpyridin-2-yl)methanol, is used for predictive purposes.[6]

Synthetic Strategy

The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid or aldehyde precursor. A plausible synthetic route is outlined below.

-

Reaction Setup: To a solution of 2-chloro-6-methylnicotinaldehyde (1.0 eq) in methanol (0.2 M) at 0°C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Proposed Biological Investigation: A Tiered Screening Approach

Based on the activities of related pyridine derivatives, we propose investigating the antiproliferative and antimicrobial potential of this compound. A tiered approach will efficiently allocate resources, starting with broad screening and progressing to more focused mechanistic studies.

Tier 1: Primary Antiproliferative and Antimicrobial Screening

The initial step is to assess the compound's general cytotoxic and antimicrobial activity across a diverse panel of cell lines and microbial strains.

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG2 [liver]) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Solubilize the formazan crystals with DMSO.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each cell line.

-

Bacterial Strains: Utilize a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Mechanistic Elucidation and Target Identification

Should the compound exhibit significant activity in Tier 1, the next phase will focus on understanding its mechanism of action.

If the compound shows potent antiproliferative activity, a key area of investigation would be its effect on protein kinases, as many pyridine-containing compounds are known kinase inhibitors.[4]

Workflow for Kinase Inhibitor Profiling

Caption: Proposed workflow for kinase inhibitor profiling.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The true value of this compound may lie in its utility as a starting scaffold for chemical optimization. The synthetic tractability of the hydroxymethyl group allows for the creation of a focused library of analogues to explore the SAR.

Proposed Analogue Synthesis

A library of derivatives can be synthesized to probe the importance of the different functional groups.

| Series | R-Group Modification | Rationale |

| A | Esterification of the -CH₂OH group | To explore the impact of varying steric bulk and electronics at this position. |

| B | Etherification of the -CH₂OH group | To introduce different hydrogen bond acceptors and modulate lipophilicity. |

| C | Suzuki coupling at the 2-chloro position | To introduce aryl or heteroaryl groups and explore extended binding interactions. |

| D | Oxidation of the -CH₂OH to an aldehyde or acid | To investigate the necessity of the alcohol for activity. |

Logical Flow of an SAR Campaign

Caption: Iterative cycle for a Structure-Activity Relationship study.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, chemical entity. While direct evidence of its biological activity is currently lacking, its structural components are well-represented in established therapeutic agents. The pyridine core is a highly versatile scaffold in drug design, and the specific substitution pattern of this molecule offers multiple avenues for chemical modification and optimization.[5][7]

This guide has provided a comprehensive and logical framework for the systematic evaluation of this compound's therapeutic potential. By following the proposed tiered screening cascade, from broad phenotypic assays to more specific mechanistic and SAR studies, researchers can efficiently determine if this compound or its derivatives warrant further development. The provided protocols and workflows serve as a robust starting point for any research group aiming to explore the biological landscape of novel substituted pyridines. The ultimate goal of this proposed research is to translate the latent potential of this simple chemical building block into a novel lead series for drug discovery.

References

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available at: [Link]

-

National Institutes of Health. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Available at: [Link]

-

Sci-Hub. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Available at: [Link]

-

Pipzine Chemicals. 2-Chloro-6-methylpyridine China Supplier. Available at: [Link]

-

National Institutes of Health. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

-

ResearchGate. (2019). Investigation of Quantitative Structure Activity Relationship Parameters on the m-Substituted Pyridine Compound: A GAMMESS Study. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Available at: [Link]

- Google Patents. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

PubMed. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Available at: [Link]

-

PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

-

ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

-

ResearchGate. (2020). The use of methanol as a C1 building block. Available at: [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

-

MDPI. (2016). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

-

ScienceDirect. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Available at: [Link]

- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.

-

National Institutes of Health. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available at: [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chloro-6-methylpyridine China Supplier | Properties, Uses, Safety Data & Price | High-Quality Chemical Manufacturer [pipzine-chem.com]

An In-depth Technical Guide to (2-Chloro-6-methylpyridin-3-yl)methanol Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Privileged Scaffold of Substituted Pyridines in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in the design of novel therapeutic agents. Within this vast chemical space, the (2-Chloro-6-methylpyridin-3-yl)methanol framework has emerged as a particularly versatile building block for creating a diverse array of pharmacologically active molecules. The strategic placement of the chloro, methyl, and hydroxymethyl groups on the pyridine ring provides a rich platform for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and analogs, with a focus on their applications in oncology and inflammatory diseases. We will explore the causality behind synthetic strategies, delve into the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols to enable researchers to further investigate this promising class of compounds.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is paramount for the exploration of its derivatives. Several synthetic routes can be envisaged, with the most common starting from commercially available 2-chloro-6-methylnicotinic acid. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and tolerance to various reaction conditions.

A robust and widely applicable method involves the reduction of a carboxylic acid or its ester derivative. This approach is favored due to the relatively mild conditions and high yields.

Protocol 1: Synthesis of this compound via Reduction of 2-Chloro-6-methylnicotinic acid

This protocol details the reduction of 2-chloro-6-methylnicotinic acid using a borane-tetrahydrofuran complex, a common and effective reducing agent for carboxylic acids.

Step 1: Dissolution of the Starting Material

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-methylnicotinic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Rationale: Anhydrous conditions are crucial to prevent the quenching of the highly reactive borane reagent. THF is an excellent solvent for both the starting material and the borane complex.

Step 2: Addition of the Reducing Agent

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, ~1.2-1.5 eq.) to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Rationale: The reduction of a carboxylic acid with borane is an exothermic reaction. Slow addition at a low temperature is necessary to control the reaction rate and prevent side reactions. The borane initially forms a complex with the carboxylic acid, which is then reduced to the primary alcohol.

Step 3: Reaction Monitoring and Quenching

-